2-(4-Methyl-piperidin-1-yl)-benzylamine chemical properties
2-(4-Methyl-piperidin-1-yl)-benzylamine chemical properties
An In-depth Technical Guide to the Predicted Chemical Properties of 2-(4-Methyl-piperidin-1-yl)-benzylamine
Disclaimer: The compound 2-(4-Methyl-piperidin-1-yl)-benzylamine is a novel or sparsely documented chemical entity. As such, direct experimental data on its specific properties are not available in published literature or chemical databases. This guide has been constructed by a Senior Application Scientist to provide a robust, predictive overview based on the well-established chemical principles of its constituent functional groups—benzylamine and 4-methylpiperidine—and data from closely related structural analogs. All properties herein are theoretical predictions intended to guide researchers.
Introduction and Rationale
The molecular architecture of 2-(4-Methyl-piperidin-1-yl)-benzylamine presents a compelling scaffold for investigation, particularly in the fields of medicinal chemistry and materials science. It combines a primary benzylic amine, a common pharmacophore, with a sterically defined tertiary amine embedded within a 4-methylpiperidine ring. This ortho-substitution pattern creates a unique spatial arrangement of basic centers, suggesting potential for novel receptor interactions or catalytic activity. The piperidine moiety is a cornerstone in drug design, known for improving pharmacokinetic properties and providing a rigid framework for orienting functional groups.[1] This guide synthesizes foundational chemical knowledge to forecast the behavior of this compound, providing a critical starting point for its synthesis, characterization, and exploration.
Predicted Physicochemical and Spectroscopic Properties
The properties of a molecule are dictated by its structure. By deconstructing 2-(4-Methyl-piperidin-1-yl)-benzylamine into its core components, we can predict its fundamental characteristics with a high degree of confidence.
Core Molecular Attributes
A summary of the core calculated properties for 2-(4-Methyl-piperidin-1-yl)-benzylamine is presented below.
| Property | Predicted Value | Rationale / Reference |
| Molecular Formula | C₁₃H₂₀N₂ | Derived from structural analysis. |
| Molecular Weight | 204.31 g/mol | Calculated from the molecular formula.[2] |
| Physical State | Colorless to pale yellow liquid or low-melting solid | Based on analogs like N-methylbenzylamine and 4-methylbenzylamine.[3][4][5] |
| Aqueous Solubility | Sparingly soluble | The molecule has significant hydrophobic character from the benzene ring and hydrocarbon backbone, but the two amine groups provide sites for protonation and hydrogen bonding, allowing for some water solubility, especially in acidic conditions. |
| pKa (Predicted) | pKa₁ ≈ 4-5 (Benzylic NH₂)pKa₂ ≈ 9-10 (Piperidine N) | The benzylic amine's basicity is reduced by the proximity of the aromatic ring. The tertiary amine of the piperidine ring is a stronger, more typical aliphatic amine. This prediction is based on standard pKa values for benzylamine and substituted piperidines. |
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation. The following sections detail the anticipated spectral data for this molecule.
The proton NMR spectrum is predicted to be complex, with distinct regions corresponding to the aromatic, benzylic, and piperidinyl protons.
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Aromatic Region (δ ≈ 7.0-7.5 ppm): Four protons on the ortho-disubstituted benzene ring will appear as a complex multiplet.
-
Benzylic Methylene (δ ≈ 3.8-4.0 ppm): A singlet integrating to two protons (Ar-CH₂ -NH₂). This is based on typical values for benzylamine.[6]
-
Piperidine Ring Protons (δ ≈ 1.2-3.0 ppm): This region will be highly complex due to the chair conformation and diastereotopic nature of the protons. Protons adjacent to the nitrogen will be downfield (≈ 2.7-3.0 ppm), while others will be upfield. The methyl group at the C4 position will further complicate splitting patterns. The spectrum of 4-methylpiperidine serves as a foundational reference.[7]
-
Primary Amine (δ ≈ 1.5-2.5 ppm): A broad singlet, integrating to two protons (-NH₂ ), whose chemical shift is solvent-dependent and may exchange with D₂O.
-
Piperidine Methyl Group (δ ≈ 0.9-1.0 ppm): A doublet integrating to three protons, coupled to the C4 proton of the piperidine ring.
The molecule is expected to exhibit 13 distinct carbon signals, reflecting its asymmetry.
-
Aromatic Carbons (δ ≈ 120-155 ppm): Six signals, with the carbon attached to the piperidine nitrogen (C-N) being the most downfield.
-
Piperidine Ring Carbons (δ ≈ 20-60 ppm): Five signals. The carbons adjacent to the nitrogen (C2' and C6') will be in the δ 50-60 ppm range.
-
Benzylic Carbon (δ ≈ 45-50 ppm): One signal for the Ar-C H₂-NH₂ carbon.
-
Methyl Carbon (δ ≈ 22 ppm): One signal for the methyl group on the piperidine ring.
Infrared spectroscopy will be key for identifying the primary amine functional group.
-
N-H Stretching (3300-3400 cm⁻¹): Two distinct, sharp-to-medium bands characteristic of a primary amine (-NH₂). This is a hallmark feature observed in the spectrum of benzylamine.[8][9]
-
C-H Stretching (2800-3100 cm⁻¹): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and benzylic methylene groups will be just below 3000 cm⁻¹.
-
N-H Bending (1590-1650 cm⁻¹): A medium-to-strong band associated with the scissoring vibration of the primary amine.
-
C-N Stretching (1000-1250 cm⁻¹): Bands corresponding to the aliphatic and aromatic C-N bonds.
Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation analysis.
-
Molecular Ion (M⁺): A peak at m/z = 204.
-
Key Fragmentation Pathways: The most probable fragmentation will be the benzylic cleavage to form the tropylium ion or a related resonance-stabilized cation at m/z = 91 (C₇H₇⁺), which is a classic fragmentation pattern for benzyl-containing compounds.[10] Another likely fragmentation is the loss of the aminomethyl group (-CH₂NH₂) to give a fragment at m/z = 174.
Proposed Synthetic Strategy & Experimental Workflow
A robust synthesis is paramount for obtaining material for further study. A logical and field-proven approach would be a two-step process involving nucleophilic aromatic substitution followed by nitrile reduction.
Overall Synthetic Scheme
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-(4-Methyl-piperidin-1-yl)-benzonitrile (SNAr Reaction)
Causality: This step utilizes a nucleophilic aromatic substitution (SNAr) reaction. 2-Fluorobenzonitrile is chosen as the electrophile because fluorine is an excellent leaving group for SNAr, activated by the electron-withdrawing nitrile group in the ortho position. 4-Methylpiperidine acts as the nucleophile. A non-nucleophilic base like potassium carbonate is used to neutralize the HF byproduct, and DMF serves as a polar aprotic solvent to facilitate the reaction. This methodology is adapted from standard procedures for synthesizing N-aryl piperidines.[11]
-
To a solution of 4-methylpiperidine (1.1 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-fluorobenzonitrile (1.0 eq) dropwise to the mixture.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting material is consumed (typically 12-24 hours).
-
Cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the intermediate nitrile.
Step 2: Synthesis of 2-(4-Methyl-piperidin-1-yl)-benzylamine (Nitrile Reduction)
Causality: The nitrile group of the intermediate is a versatile precursor to a primary amine. Reduction can be achieved using powerful hydride reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with Raney Nickel or Palladium on carbon. Catalytic hydrogenation is often preferred for scalability and safety.[12]
-
Carefully add the intermediate nitrile (1.0 eq) to a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target benzylamine. Further purification may be achieved via distillation or chromatography if necessary.
Predicted Reactivity and Potential Applications
The presence of two distinct amine centers governs the molecule's reactivity and suggests its potential utility.
-
Reactivity Profile: The primary benzylic amine is expected to undergo standard reactions such as acylation, sulfonylation, and reductive amination. The tertiary piperidine nitrogen is a potent nucleophile and Brønsted-Lowry base, capable of participating in acid-base chemistry and quaternization reactions. The ortho-positioning of the bulky piperidine group may provide some steric hindrance to the primary amine, potentially influencing its reactivity in a selective manner.
-
Potential Applications: Many benzylamine and piperidine derivatives exhibit significant biological activity.[13][14] The structure of 2-(4-Methyl-piperidin-1-yl)-benzylamine is analogous to scaffolds found in monoamine transporter ligands and other CNS-active agents.[15] Therefore, it represents a prime candidate for screening in drug discovery programs, particularly those targeting neurological disorders. Its bidentate ligand potential also makes it a candidate for use in coordination chemistry and catalysis.
Safety and Handling Precautions
While no specific toxicology data exists for this compound, its structure suggests that it should be handled with care, following standard laboratory safety protocols for organic amines.
-
Hazard Class (Predicted): Based on analogs like benzylamine and N-methylbenzylamine, this compound is predicted to be corrosive and may cause severe skin and eye burns.[5][16][17] It is likely harmful if swallowed or inhaled.[18]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[19]
-
First Aid Measures:
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[17]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[16]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and provide them with two glasses of water to drink. Seek immediate medical attention.[16]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[19]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.
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